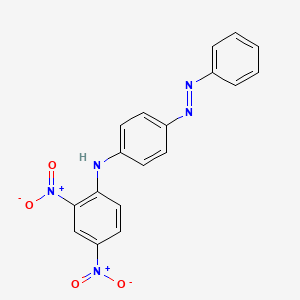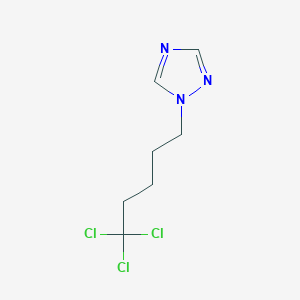![molecular formula C25H19NO3 B11707510 (4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione](/img/structure/B11707510.png)
(4E)-4-[(2E)-1-hydroxy-3-phenylprop-2-en-1-ylidene]-1,5-diphenylpyrrolidine-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes a pyrrolone ring substituted with hydroxy, phenyl, and phenylpropenoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might involve the use of diphenylacetylene and phenylpropenal in the presence of a base to form the desired pyrrolone structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a dihydro derivative.
Substitution: The phenyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products
The major products formed from these reactions include oxidized ketones, reduced dihydro derivatives, and substituted phenyl derivatives .
Scientific Research Applications
3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Mechanism of Action
The mechanism of action of 3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl groups can participate in π-π interactions. These interactions can affect the function of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2,5-diphenyl-3(2H)-thiophenone 1,1-dioxide
- 5,6-Diphenyl-3-hydroxy-1,2,4-triazine
- 3-Hydroxy-1,5-diphenyl-1-pentanone
Uniqueness
3-HYDROXY-1,5-DIPHENYL-4-[(2E)-3-PHENYLPROP-2-ENOYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific substitution pattern on the pyrrolone ring, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C25H19NO3 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
4-hydroxy-1,2-diphenyl-3-[(E)-3-phenylprop-2-enoyl]-2H-pyrrol-5-one |
InChI |
InChI=1S/C25H19NO3/c27-21(17-16-18-10-4-1-5-11-18)22-23(19-12-6-2-7-13-19)26(25(29)24(22)28)20-14-8-3-9-15-20/h1-17,23,28H/b17-16+ |
InChI Key |
QAYDGLVIHSWMJY-WUKNDPDISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)N(C2C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11707429.png)
![4-(3,5-dinitrobenzoyl)-7-methyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B11707430.png)



![N-[(E)-1-{[(3-methoxypropyl)amino]carbonyl}-2-(3-nitrophenyl)ethenyl]-4-methylbenzamide](/img/structure/B11707450.png)

![4-bromo-2-[(E)-{[1-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4-(4-methoxyphenyl)-1H-imidazol-2-yl]imino}methyl]phenol](/img/structure/B11707463.png)
![2,2'-[1,7-dioxa-4,10-diazacyclododecane-4,10-diylbis(3-methyl-1-oxobutane-1,2-diyl)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B11707470.png)

![2-{[(4-acetylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11707490.png)
![4'-methoxy-N'-[(4-phenylcyclohexyl)carbonyl]biphenyl-4-carbohydrazide](/img/structure/B11707499.png)
![4-[2,2-Dichloro-1-(4-methyl-3-nitrophenyl)ethenyl]-1-methyl-2-nitrobenzene](/img/structure/B11707517.png)
![N'-[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]-1H-pyrazole-3-carbohydrazide](/img/structure/B11707518.png)
